9,9'-Bianthracene
Overview
Description
9,9'-Bianthracene is a compound related to the anthracene family, which is known for its photophysical properties and potential applications in organic electronics and photonics. The research on derivatives of anthracene, such as 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes, has shown that the photophysical properties can be significantly altered by the functionalities at the 9,10-positions, leading to a wide range of emission wavelengths and high quantum yields for fluorescence .
Synthesis Analysis
The synthesis of 9,9'-Bianthracene derivatives has been explored in various studies. For instance, the synthesis of 9,10-disubstituted anthracenes has been reported, which involves the introduction of different substituents at the 9,10-positions to tune the photophysical properties . Additionally, the synthesis of kinetically stabilized 9-silaanthracenes and their unique photochemical and thermal reactions have been studied, demonstrating the formation of Dewar isomers and [4 + 4] dimers depending on the reaction conditions . The synthesis of 9,10-dihydro-9,10-distannaanthracenes has also been achieved, with X-ray crystallographic analysis revealing distinct molecular conformations .
Molecular Structure Analysis
The molecular structure of 9,9'-Bianthracene derivatives has been a subject of interest in several studies. For example, the non-planarity of 9,10-dimethyl-1,2-benzanthracene has been highlighted, with a benzene ring inclined at approximately 20° to the mean plane . The planarity of the anthracene skeletons in 9,9,10,10-tetrachloroanthracene has been characterized, with the molecules exhibiting approximately D2h symmetry . The crystal structures of various substituted anthracenes have been solved, providing insights into the molecular shapes and packing arrangements .
Chemical Reactions Analysis
Chemical reactions involving 9,9'-Bianthracene derivatives have been investigated, including the photochemical and thermal reactions of kinetically stabilized 9-silaanthracenes . The study of 9,10-dehydroanthracene biradicals has revealed insights into hydrogen abstraction rates and the retro-Bergman reaction, which is a decay route for the biradical .
Physical and Chemical Properties Analysis
The physical and chemical properties of 9,9'-Bianthracene derivatives are diverse and have been explored in various contexts. The photophysical properties, such as emission wavelengths and quantum yields, are significantly influenced by the substituents at the 9,10-positions . The crystal structure and packing modes of trans-9,10-dihydroxy-9,10-diphenyl-9,10-dihydroanthracene and its molecular complexes have been analyzed, revealing the role of π interactions and hydrogen bonding in the structural arrangement . Multifunctional properties, including aggregation-induced emission, mechanofluorochromism, vapochromism, thermochromism, and mesomorphism, have been observed in 9,10-distyrylanthracene derivatives . The synthesis and metal complexation of crown-annelated 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivatives have been reported, with the structures exhibiting a U-shaped conformation due to the boat conformation of the central ring .
Scientific Research Applications
1. High Radiative Efficiency Based on Intramolecular Charge Transfer
- Summary of Application: 9,9’-Bianthracene is used in the creation of a compound known as 9biAT, which exhibits reddish emission in both solid and solution states . This is attributed to an Intramolecular Charge Transfer (ICT) transition .
- Methods of Application: The compound 9biAT is prepared by linking a 9,9’-bianthracene moiety at each C9-position to an o-carborane compound . The emission properties are then studied in different solvents .
- Results or Outcomes: The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency (Φem = 86%) in cyclohexane . The Φem value and radiative decay constant (kr) gradually decreased with an increase in the polarity of the organic solvent .
2. Synthesis of Armchair Graphene Nanoribbons
- Summary of Application: 9,9’-Bianthracene is used in the synthesis of armchair graphene nanoribbons (7-AGNRs) from 10,10′-dibromo-9,9′-bianthracene (DBBA) molecules on Ag(111) .
- Methods of Application: DBBA molecules on Ag(111) are partially debrominated at room temperature and lose all bromine atoms at elevated temperatures . Debrominated molecules form organometallic (OM) chains on Ag(111), which are then transformed into polyanthracene chains via an Ullmann-type reaction .
- Results or Outcomes: It was found that while OM intermediates obstruct the Ullmann reaction between DBBA molecules on the Cu(111) substrate, they are required for the formation of polyanthracene chains on Ag(111) . Heating of the polyanthracene chains produces 7-AGNRs .
3. Fluorescent Electroluminescence
- Summary of Application: Fluorinated 9,9’-Bianthracene derivatives (BAnFs) are used as host materials for selected dopants in OLEDs . Different F substitution patterns strongly affect the electroluminescent (EL) performances .
- Methods of Application: The BAnFs are prepared with different F substitution patterns and used as host materials in OLEDs . The EL performances of these OLEDs are then studied .
- Results or Outcomes: It was found that 10,10’-bis (4-fluorophenyl)-9,9’-bianthracene (BAn- (4)-F) works as an excellent fluorescent host for certain dopants to obtain high-performance OLEDs with excellent external quantum efficiencies (EQEs) of 5.43% and 5.20%, respectively .
4. Synthesis of Graphene Nanoribbons
- Summary of Application: 10,10-dibromo-9,9 bianthracene (DBBA) molecules, which are derived from 9,9’-Bianthracene, are used in the synthesis of graphene nanoribbons (GNRs) on the Au (110) surface .
- Methods of Application: DBBA molecules are deposited on the Au (110) surface and undergo a thermally activated procedure . These molecular precursors polymerize and eventually form GNRs .
- Results or Outcomes: The spectroscopic study of this process is presented, detailing the transformation of DBBA molecules into GNRs .
5. Intramolecular Charge Transfer
- Summary of Application: A compound called 9biAT, which is prepared by linking a 9,9’-bianthracene moiety at each C9-position to an o-carborane compound, exhibits reddish emission in both solid and solution states . This emission is attributed to an Intramolecular Charge Transfer (ICT) transition .
- Methods of Application: The emission properties of 9biAT are studied in different solvents .
- Results or Outcomes: The structural rigidity and the orthogonal geometry around the carborane enhanced ICT-based emission in the solution state at 298 K, resulting in a considerably high quantum efficiency (Φem = 86%) in cyclohexane . The Φem value and radiative decay constant (kr) gradually decreased with an increase in the polarity of the organic solvent .
6. Fluorescent Electroluminescence
- Summary of Application: Fluorinated 9,9’-Bianthracene derivatives (BAnFs) are used as host materials for selected dopants in OLEDs . Different F substitution patterns strongly affect the electroluminescent (EL) performances .
- Methods of Application: The BAnFs are prepared with different F substitution patterns and used as host materials in OLEDs . The EL performances of these OLEDs are then studied .
- Results or Outcomes: In particular, 10,10’-bis (4-fluorophenyl)-9,9’-bianthracene (BAn- (4)-F) works as an excellent fluorescent host for N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi) and 10- (2-benzothiazolyl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-benzo [l]pyrano (6,7,8-ij)quinolizin-11-one (C545T) dopants to obtain high-performance OLEDs with excellent external quantum efficiencies (EQEs) of 5.43% and 5.20%, respectively .
properties
IUPAC Name |
9-anthracen-9-ylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGIRTCIFPJUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074438 | |
Record name | 9,9'-Bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Bianthracene | |
CAS RN |
1055-23-8 | |
Record name | 9,9′-Bianthryl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1055-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9'-Bianthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Bianthracene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9'-Bianthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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